(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate
Description
(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a methyl group at the 7th position, a ketone at the 4th position, and a 4-chlorobenzoate ester at the 2nd position.
Properties
IUPAC Name |
(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-2-7-15-19-14(8-16(21)20(15)9-11)10-23-17(22)12-3-5-13(18)6-4-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFJJQWRLJYTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)COC(=O)C3=CC=C(C=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The formation of the 4-chlorobenzoate ester involves esterification. This step can be carried out by reacting the pyrido[1,2-a]pyrimidine derivative with 4-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of methoxybenzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Pyrido[1,2-a]pyrimidine derivatives have shown promise in the treatment of various diseases, including cancer, due to their ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxopyrido[1,2-a]pyrimidine: Lacks the chlorobenzoate ester, making it less versatile in chemical modifications.
4-Oxo-4H-pyrido[1,2-a]pyrimidine: Similar core structure but lacks the methyl and ester groups, affecting its reactivity and biological activity.
7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine: Contains a morpholine group instead of the chlorobenzoate ester, leading to different biological properties.
Uniqueness
(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-chlorobenzoate is unique due to the presence of both the methyl group and the chlorobenzoate ester. This combination of functional groups enhances its chemical reactivity and allows for a broader range of applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
